1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-
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Overview
Description
1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features an imidazole ring substituted with a carboxamide group and a 3,4-dimethoxyphenyl moiety, making it a versatile molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . Another method includes the reductive cyclization of nitrobenzamides with aldehydes using sodium dithionite as a reductive agent in DMSO .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects . The compound’s ability to interact with multiple targets makes it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
- N-Methyl-1H-imidazole-1-carboxamide
- N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide .
Comparison: Compared to similar compounds, 1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .
Properties
CAS No. |
61416-38-4 |
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Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C14H15N3O4/c1-20-12-4-3-10(7-13(12)21-2)11(18)8-16-14(19)17-6-5-15-9-17/h3-7,9H,8H2,1-2H3,(H,16,19) |
InChI Key |
DGBNZYRDOXVATF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CNC(=O)N2C=CN=C2)OC |
Origin of Product |
United States |
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